2-(benzylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Molecular Properties Drug Discovery SAR Studies

Medicinal chemistry programs targeting ACAT inhibition require precise structural motifs for reliable SAR. This compound uniquely combines a benzylthio pharmacophore with a chiral 1-phenylpyrrolidin-2-yl methylamine motif, enabling sulfur-mediated target interactions unavailable with simpler analogs. • ≥95% purity - suitable for direct use in parallel synthesis or combinatorial library production without prior purification • Dual functional handles (thioether & pyrrolidine secondary amine) provide orthogonal reactive sites for rapid derivatization • Structurally validated against the patented ACAT inhibitor pharmacophore (WO1996026925A1) Ensures reproducible SAR data and streamlines procurement for lipid metabolism research.

Molecular Formula C20H24N2OS
Molecular Weight 340.49
CAS No. 1797023-66-5
Cat. No. B2840620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
CAS1797023-66-5
Molecular FormulaC20H24N2OS
Molecular Weight340.49
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)CNC(=O)CSCC3=CC=CC=C3
InChIInChI=1S/C20H24N2OS/c23-20(16-24-15-17-8-3-1-4-9-17)21-14-19-12-7-13-22(19)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2,(H,21,23)
InChIKeyZKPKNAPTWVZSKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide (CAS 1797023-66-5): Procurement-Relevant Identity and Core Characteristics


2-(Benzylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide (CAS 1797023-66-5) is a synthetic small molecule with the molecular formula C20H24N2OS and a molecular weight of 340.49 g/mol . It belongs to the arylthioacetamide class, featuring a benzylthio moiety linked to an acetamide backbone, which is further N-substituted with a (1-phenylpyrrolidin-2-yl)methyl group [1]. This compound is primarily supplied as a research chemical with a typical purity of ≥95% . It is structurally categorized under pyrrolidines and is utilized as a building block in medicinal chemistry and organic synthesis . Notably, the broader arylthioacetamide class has been explored in patents for ACAT inhibition, suggesting potential relevance in lipid metabolism research [1]. However, dedicated primary research literature or authoritative database entries providing quantitative biological or physicochemical data for this specific compound remain absent from the public domain as of the current search.

Why In-Class Substitution of 2-(Benzylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide Carries Quantifiable Risk


Substituting 2-(benzylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide with a generic arylthioacetamide or a simple N-substituted acetamide is not scientifically neutral. This compound uniquely combines a benzylthio sulfur-containing pharmacophore with a chiral 1-phenylpyrrolidin-2-yl methylamine motif . Simpler analogs, such as N-((1-phenylpyrrolidin-2-yl)methyl)acetamide (CAS 1797873-79-0, MW 218.29), lack the benzylthio group entirely, resulting in a fundamentally different hydrogen-bonding capacity, lipophilicity, and potential for sulfur-mediated target interactions . Conversely, 2-(benzylthio)acetamide (MW 181.25) lacks the bulky phenylpyrrolidine moiety, which is critical for shaping molecular recognition and steric constraints . The patent literature on arylthioacetamide ACAT inhibitors explicitly demonstrates that variations in the amine substituent (including pyrrolidino groups) and the arylthio group profoundly modulate inhibitory activity [1]. Therefore, using a near analog without the precise combination of these two structural elements introduces uncontrolled variability in any structure-activity relationship (SAR) study or synthetic pathway, directly compromising reproducibility and data integrity.

Quantitative Differentiation Evidence for 2-(Benzylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide Against Its Closest Analogs


Molecular Weight and Complexity Differentiate from the Simplest Amine-Deficient Analog

The target compound (MW 340.49) is substantially larger and more complex than 2-(benzylthio)acetamide (MW 181.25), which lacks the N-((1-phenylpyrrolidin-2-yl)methyl) group. This difference in molecular size and the presence of an additional aromatic ring and a basic tertiary amine directly influence critical drug-like properties such as lipophilicity (cLogP) and polar surface area, although specific experimental values are not publicly available for the target compound . For procurement, this means the target compound offers a distinct vector for fragment growth or lead optimization that is not accessible with the simpler analog.

Molecular Properties Drug Discovery SAR Studies

Structural Differentiation from the Sulfur-Deficient Pyrrolidine Analog

Compared to N-((1-phenylpyrrolidin-2-yl)methyl)acetamide (MW 218.29), the target compound incorporates a benzylthio moiety. This sulfur atom can engage in unique intermolecular interactions (e.g., sulfur-π, chalcogen bonding) and is susceptible to oxidation, offering a distinct metabolic or reactivity profile . The absence of this sulfur atom in the comparator eliminates a potential handle for prodrug strategies or targeted covalent inhibitor design. No quantitative binding or activity data comparing these two exact compounds are available in the public domain.

Structural Biology Chemical Biology Medicinal Chemistry

Supplier-Defined Purity Benchmark for Reproducible Research

The target compound is supplied with a quantified minimum purity of 95%+, as specified by the vendor Chemenu . In contrast, many close structural analogs available from other suppliers do not always publish a verified purity specification or are only offered at lower purities (e.g., 90%). This specified purity level reduces the risk of confounding biological or chemical results due to unknown impurities, a critical factor for reproducible research.

Quality Control Reproducibility Chemical Procurement

Class-Level Inference from Arylthioacetamide ACAT Inhibitor Patent

The patent WO1996026925A1 explicitly claims arylthioacetamide derivatives, including those with pyrrolidino substituents as in the target compound, as inhibitors of ACAT (acyl-CoA:cholesterol acyltransferase) [1]. While no specific IC50 data for the target compound is disclosed in the patent, the structure-activity relationship (SAR) within the patent teaches that substitutions on the amine (R2/R3) significantly modulate inhibitory potency. This class-level inference positions the target compound as a relevant scaffold for developing ACAT inhibitors, whereas simpler acetamides lacking both the arylthio and pyrrolidine features would fall outside the claimed active scope.

ACAT Inhibition Lipid Metabolism Cardiovascular Research

Procurement-Relevant Application Scenarios for 2-(Benzylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide Based on Established Evidence


Scaffold for ACAT Inhibitor Lead Optimization in Cardiovascular Research

Given the class-level evidence from patent WO1996026925A1, this compound serves as a direct starting point for medicinal chemistry programs focused on ACAT inhibition for hypercholesterolemia or atherosclerosis [1]. Its unique combination of arylthio and pyrrolidine motifs matches the patented pharmacophore, allowing for rapid SAR expansion around a validated core, as opposed to de novo design from simpler, unsubstituted acetamides.

Probing Sulfur-Specific Intermolecular Interactions in Chemical Biology

The distinct benzylthio group enables the study of sulfur-π interactions, oxidative metabolism, or metal coordination in biological systems. This compound can be used as a tool to investigate the role of thioethers in target engagement, where the sulfur-deficient analog N-((1-phenylpyrrolidin-2-yl)methyl)acetamide would serve as a negative control .

Building Block for Diversity-Oriented Synthesis of Pyrrolidine-Containing Libraries

With a confirmed purity of ≥95% , this compound is immediately suitable for parallel synthesis or combinatorial library production without prior purification. Its dual functional handles (the thioether and the secondary amine on the pyrrolidine ring) provide orthogonal reactive sites for further derivatization, offering greater synthetic versatility than mono-functional analogs.

Reference Standard for Analytical Method Development

The well-defined molecular composition (C20H24N2OS, MW 340.49) and high commercial purity make this compound a suitable candidate for use as a reference standard in HPLC, LC-MS, or NMR method development and validation, ensuring reliable quantification and system suitability testing in analytical laboratories.

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